molecular formula C21H19ClN2O3S B3460375 N~2~-benzyl-N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3460375
M. Wt: 414.9 g/mol
InChI Key: GMTAJYNSMNRKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic effects. BPC-157 is a stable gastric pentadecapeptide that is derived from human gastric juice. It has been shown to have a wide range of biological activities, including tissue repair, angiogenesis, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of BPC-157 is not fully understood. However, it has been suggested that BPC-157 may act by modulating the expression of growth factors, cytokines, and chemokines. It has also been shown to stimulate the production of extracellular matrix proteins, which are important for tissue repair and regeneration.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). Additionally, BPC-157 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). BPC-157 has also been shown to promote angiogenesis, which is important for tissue repair and regeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of BPC-157 is its stability. BPC-157 is resistant to degradation by enzymes and can be administered orally or subcutaneously. Additionally, BPC-157 has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one of the limitations of BPC-157 is its high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on BPC-157. One area of research is the potential use of BPC-157 in the treatment of inflammatory bowel disease (IBD). BPC-157 has been shown to have a protective effect on the gastrointestinal tract and may be a promising therapy for IBD. Another area of research is the potential use of BPC-157 in the treatment of traumatic brain injury (TBI). BPC-157 has been shown to have a neuroprotective effect and may be a promising therapy for TBI. Additionally, further research is needed to fully understand the mechanism of action of BPC-157 and its potential therapeutic applications.
Conclusion:
In conclusion, BPC-157 is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic effects. It has been shown to have a wide range of biological activities, including tissue repair, angiogenesis, and anti-inflammatory effects. BPC-157 has a stable structure and is well-tolerated in animal studies. Further research is needed to fully understand the mechanism of action of BPC-157 and its potential therapeutic applications.

Scientific Research Applications

BPC-157 has been extensively studied for its potential therapeutic effects in various animal models. It has been shown to have a beneficial effect on wound healing, tendon and ligament healing, and bone healing. Additionally, BPC-157 has been shown to have a protective effect on the liver, gastrointestinal tract, and brain. It has also been shown to have anti-inflammatory effects and to promote angiogenesis.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c22-19-13-7-8-14-20(19)23-21(25)16-24(15-17-9-3-1-4-10-17)28(26,27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAJYNSMNRKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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